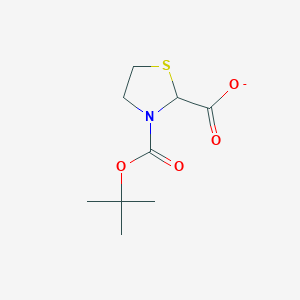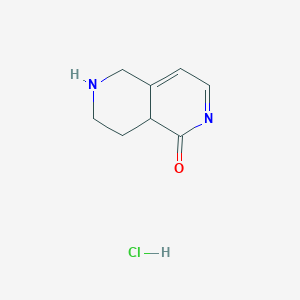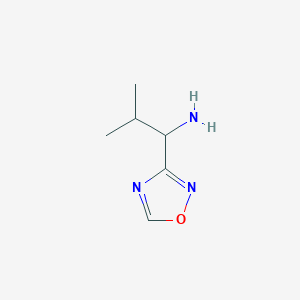
(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a bromine atom and a pyridazine ring, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine typically involves the reaction of 3-bromo-6-hydrazinylpyridazine with appropriate reagents under controlled conditions. One common method is the condensation reaction between 3-bromo-6-hydrazinylpyridazine and an aldehyde or ketone, which results in the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential antimicrobial and antitumor activities. Studies have indicated that it can inhibit the growth of certain bacteria and cancer cells, making it a candidate for further investigation in drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests that it could be developed into a drug for treating infections or cancer.
Industry
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism of action of (Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, altering their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its antitumor effects could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simple hydrazine compound with similar reactivity but lacking the pyridazine ring.
Pyridazine Derivatives: Compounds with a pyridazine ring but different substituents, such as pyridazinone.
Brominated Compounds: Other compounds containing a bromine atom, which may have similar chemical properties.
Uniqueness
(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine is unique due to its combination of a bromine atom and a pyridazine ring This structure imparts specific reactivity and biological activity that distinguishes it from other hydrazine or pyridazine derivatives
Propiedades
Fórmula molecular |
C4H5BrN4 |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
(Z)-(3-bromo-3H-pyridazin-6-ylidene)hydrazine |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-3H,6H2/b7-4- |
Clave InChI |
DPRZDAOUOGKQPK-DAXSKMNVSA-N |
SMILES isomérico |
C1=C/C(=N/N)/N=NC1Br |
SMILES canónico |
C1=CC(=NN)N=NC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)
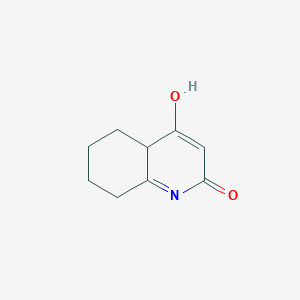
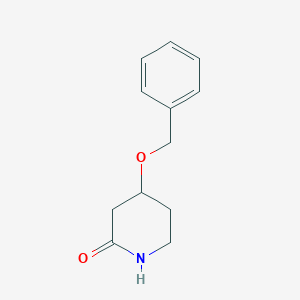
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)
![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)
